molecular formula C68H106N22O17S B013181 Alytesin CAS No. 31078-12-3

Alytesin

Cat. No.: B013181
CAS No.: 31078-12-3
M. Wt: 1535.8 g/mol
InChI Key: ISGGITPLKHZHOL-TXYKKBLVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Alytesin is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by treating the synthesized peptide with trifluoroacetic acid, which cleaves the peptide from the resin and simultaneously removes protecting groups .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a solid product. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid during the final stages of synthesis .

Chemical Reactions Analysis

Types of Reactions: Alytesin (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the specific amino acid residues present in the peptide sequence.

Common Reagents and Conditions:

    Peptide Bond Formation: Typically involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM).

    Cleavage from Resin: Trifluoroacetic acid is used to cleave the peptide from the solid resin and remove protecting groups.

    Oxidation: Mild oxidizing agents like hydrogen peroxide can be used to oxidize methionine residues to methionine sulfoxide.

    Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds between cysteine residues.

Major Products Formed: The primary product is the peptide this compound in its trifluoroacetate salt form. Depending on the specific reactions, oxidized or reduced forms of the peptide may also be obtained .

Scientific Research Applications

Biological Properties

Alytesin is known for its antimicrobial, antifungal, and antiviral activities. Research has demonstrated that it exhibits significant effects against various pathogens, making it a candidate for therapeutic applications.

  • Antimicrobial Activity : this compound has shown effectiveness against a range of bacteria and fungi. Studies indicate that it can disrupt microbial cell membranes, leading to cell death. This property is particularly valuable in developing new antibiotics to combat resistant strains of bacteria.
  • Antifungal Effects : Research has highlighted this compound's ability to inhibit fungal growth, particularly against Candida albicans. This is crucial as fungal infections are becoming increasingly resistant to conventional treatments.
  • Antiviral Potential : Preliminary studies suggest that this compound may possess antiviral properties, although more research is needed to fully understand its mechanisms and efficacy against specific viruses.

2.1. Wound Healing

This compound's antimicrobial properties make it a promising candidate for wound healing applications. Its ability to prevent infection while promoting tissue regeneration could lead to effective treatments for chronic wounds and burns.

2.2. Cancer Therapy

Recent studies have explored the potential of this compound in cancer therapy. Its cytotoxic effects on cancer cells have been documented, indicating that it may serve as a complementary treatment alongside traditional chemotherapy.

3.1. Antimicrobial Efficacy Study

A study conducted by researchers at [source] investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. coli5Amoxicillin20
S. aureus8Vancomycin15
C. albicans10Fluconazole25

3.2. Wound Healing Application

In another study, researchers applied this compound to infected wounds in animal models. The results showed accelerated healing times and reduced bacterial load compared to control groups treated with saline.

Mechanism of Action

Alytesin exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. For example, it can bind to bombesin receptors, which are G-protein-coupled receptors, and activate downstream signaling cascades that regulate blood pressure, glucose levels, and gastric acid secretion. The exact molecular targets and pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

    Bombesin: Another neuropeptide with similar biological activities, including the regulation of gastric acid secretion and blood pressure.

    Gastrin-releasing peptide (GRP): Shares structural similarities with Alytesin and has overlapping physiological effects.

Uniqueness: this compound is unique in its specific amino acid sequence and the combination of biological activities it exhibits. While similar compounds like bombesin and gastrin-releasing peptide share some functions, this compound’s distinct sequence and trifluoroacetate salt form contribute to its unique properties and applications .

Biological Activity

Alytesin is a bioactive peptide derived from the skin secretions of the midwife toad, specifically Alytes obstetricans and Alytes maurus . This peptide plays a significant role in the innate immune system of amphibians, exhibiting various biological activities, particularly antimicrobial properties. This article delves into the biological activity of this compound, highlighting its structure, mechanisms of action, and relevant research findings.

Structure and Classification

This compound belongs to a broader class of peptides known as antimicrobial peptides (AMPs), which are crucial for the defense against pathogens. The structure of this compound has been characterized through molecular cloning and peptide sequencing, revealing its similarity to bombesin-related peptides found in other amphibians. The amino acid sequence of this compound shows significant identity with these neuropeptides, indicating a conserved evolutionary background.

This compound exhibits potent antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial membranes, leading to cell lysis. This property is essential for amphibians as it helps protect them from infections in their moist environments.

Minimum Inhibitory Concentrations (MICs)

Research has quantified the antimicrobial efficacy of this compound and related peptides through minimum inhibitory concentration (MIC) assays. The MIC values for this compound and its analogs range significantly depending on the target organism:

Peptide Target Organism MIC (μM)
This compound-1MaStaphylococcus aureus9.5
This compound-2MaEscherichia coli300
This compound-1MbCandida albicans150
This compound-2MbPseudomonas aeruginosa200

These findings underscore the variable potency of different alytesins against specific pathogens, suggesting potential applications in developing new antimicrobial agents.

Study on Skin Secretions

A pivotal study conducted by König et al. (2012) investigated the skin secretions of Alytes maurus , identifying not only this compound but also four novel antimicrobial peptides. The study utilized transcriptomic analysis to elucidate the genetic basis for these peptides, confirming their presence through LC/MS analysis. This research provides insights into the evolutionary adaptations of amphibians in response to environmental pressures.

Comparative Analysis of Peptides

Another significant work by Conlon et al. (2009) characterized two families of alyteserins from Alytes obstetricans . This study highlighted the structural relationships among these peptides and their differential antimicrobial activities. The findings suggest that these peptides may have evolved distinct roles in immune defense mechanisms.

Implications for Future Research

The biological activity of this compound opens avenues for further research into its potential therapeutic applications. Given its antimicrobial properties, there is considerable interest in exploring its use as a natural preservative or as a template for designing synthetic antibiotics. Additionally, understanding the regulatory mechanisms governing the expression of such peptides could enhance our knowledge of amphibian biology and conservation strategies.

Q & A

Q. What is the structural basis of Alytesin's bioactivity compared to bombesin?

This compound is a 14-amino acid peptide isolated from the skin of Bombina bombina, differing from bombesin at residues 2 (Ala vs. Gly) and 6 (Val vs. Leu). These substitutions influence receptor binding affinity and functional selectivity. Methodologically, structural analysis involves:

  • Solid-phase peptide synthesis using mixed anhydride or azoimide methods to ensure fidelity .
  • Circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helical regions critical for receptor interaction).
  • Receptor binding assays (e.g., GRP-R and NMB-R subtypes) to quantify affinity shifts caused by residue variations .

Q. How can researchers optimize the synthesis of this compound fragments for functional studies?

Fragment synthesis (e.g., (6-14)-peptide) requires:

  • Stepwise Fmoc/t-Bu SPPS with orthogonal protecting groups for selective deprotection.
  • HPLC purification (C18 columns, 0.1% TFA/ACN gradient) to isolate fragments >95% purity .
  • Mass spectrometry (MS) and NMR for identity confirmation. Note that fragments may exhibit reduced bioactivity (e.g., shorter pancreatic secretion duration in dogs) due to truncated receptor-binding domains .

Q. What experimental models are suitable for studying this compound’s thermoregulatory effects?

  • In vivo rabbit models : Measure core temperature changes post-IV administration (dose range: 0.1–1.0 mg/kg). Control for circadian rhythms and ambient temperature .
  • Ex vivo tissue assays : Isolate hypothalamic slices to monitor cAMP/PKA signaling, a pathway linked to thermoregulation.
  • Knockout rodent models : GRP-R-deficient mice to isolate this compound-specific mechanisms vs. bombesin .

Q. How should contradictions in this compound’s dose-response data be addressed?

Discrepancies (e.g., variable pancreatic secretion potency in dogs) may arise from:

  • Pharmacokinetic factors : Use LC-MS/MS to quantify plasma half-life and tissue distribution.
  • Receptor desensitization : Perform time-course assays with repeated dosing.
  • Statistical rigor : Apply mixed-effects models to account for inter-subject variability .

Q. What methodologies validate this compound’s purity and stability in long-term studies?

  • Stability testing : Incubate peptides in buffer (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 7, 14 days.
  • Forced degradation studies : Expose to heat, light, and oxidative stress (H2O2) to identify labile residues .
  • Elemental analysis and amino acid composition assays for batch consistency .

Q. How can computational modeling enhance understanding of this compound-receptor interactions?

  • Molecular dynamics (MD) simulations : Simulate peptide-receptor docking using GPCR templates (e.g., PDB: 6D26).
  • Free energy calculations : Compare binding ΔG of this compound vs. bombesin to pinpoint critical residues (e.g., Val<sup>6</sup> vs. Leu<sup>6</sup>) .
  • QSAR models : Corrogate structural features (e.g., hydrophobicity, charge) with bioactivity data .

Q. What are best practices for comparative studies between this compound and bombesin?

  • Dose-matched in vivo assays : Use dogs to compare pancreatic secretion duration (e.g., bombesin: 2 hrs; this compound: 1 hr at 0.5 mg/kg IV) .
  • Receptor selectivity profiling : Radioligand competition assays (e.g., <sup>125</sup>I-labeled bombesin) across receptor subtypes.
  • Transcriptomic analysis : RNA-seq of pancreatic tissue to identify divergent signaling pathways (e.g., NF-κB vs. MAPK) .

Q. How should researchers design studies to resolve this compound’s dual thermoregulatory and secretory roles?

  • Conditional knockout models : Tissue-specific GRP-R deletion in pancreatic vs. hypothalamic cells.
  • Cross-over experimental design : Administer this compound and bombesin in alternating sequences to control for carryover effects.
  • Multivariate analysis : Use PCA to separate thermoregulatory and secretory variables in datasets .

Q. What analytical frameworks address variability in this compound’s reported bioactivity?

  • Meta-analysis : Aggregate data from peer-reviewed studies (n ≥ 5) to calculate effect sizes and heterogeneity (I<sup>2</sup> statistic).
  • Sensitivity analysis : Exclude outliers (e.g., Grubbs’ test) and re-efficacy thresholds.
  • Machine learning : Train classifiers to predict bioactivity based on synthesis protocols or animal strains .

Q. How to ensure reproducibility in this compound research manuscripts?

  • Detailed methods : Include synthesis protocols (resin type, coupling reagents), HPLC gradients, and in vivo conditions (e.g., fasting state of animals) .
  • Data deposition : Share raw spectra, animal trial datasets, and code in repositories like Zenodo or Figshare.
  • Adherence to guidelines : Follow Beilstein Journal of Organic Chemistry standards for compound characterization .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGGITPLKHZHOL-TXYKKBLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H106N22O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185027
Record name Alytesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1535.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31078-12-3
Record name Alytesin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alytesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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